2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The synthetic route includes the following steps :
Sonogashira Cross-Coupling: This step involves the coupling of a dibromo compound with an alkyne in the presence of a palladium catalyst.
Base-Induced Cyclization: The product from the first step undergoes intramolecular cyclization, catalyzed by a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Buchwald-Hartwig amination or Suzuki coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Organic Electronics: The compound is used in the synthesis of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: Its derivatives are studied for their antimicrobial, antiviral, and antifungal activities.
Mechanism of Action
The exact mechanism of action of 2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s ability to inhibit kinase activity makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C7H5Br2N3 |
---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2,7-dibromo-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5Br2N3/c1-12-3-4(8)6-7(12)10-2-5(9)11-6/h2-3H,1H3 |
InChI Key |
OZFJJBQQARVYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=CN=C21)Br)Br |
Origin of Product |
United States |
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